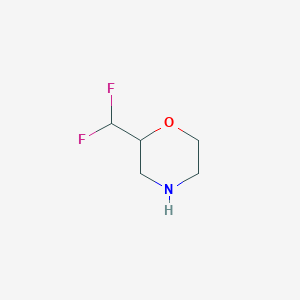

2-(difluoromethyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)4-3-8-1-2-9-4/h4-5,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZYLTBLBSNUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethyl Morpholine and Its Derivatives

Strategies for Difluoromethyl Group Introduction

The construction of the C-CF2H bond in the context of the morpholine (B109124) scaffold can be achieved through a variety of chemical transformations. These methods can be broadly categorized based on the nature of the difluoromethylating agent and the reaction mechanism.

Electrophilic Difluoromethylation Approaches

Electrophilic difluoromethylation often involves the reaction of a nucleophilic precursor with a reagent that delivers an electrophilic "CF2H+" equivalent or, more commonly, a difluorocarbene (:CF2) source. cas.cn These methods are particularly useful for the difluoromethylation of heteroatoms or activated carbon centers. For instance, α-aryl amides, including morpholine-derived amides, have been successfully difluoromethylated at the carbon atom adjacent to the carbonyl group using (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) in the presence of a strong base like potassium tert-butoxide (KOtBu). sci-hub.secas.cn This approach generates difluorocarbene in situ, which is then trapped by the enolate of the amide.

A study demonstrated the C-difluoromethylation of a morpholine-derived amide with good yield, showcasing the utility of this electrophilic approach for modifying precursors to 2-(difluoromethyl)morpholine derivatives. cas.cn

Table 1: Electrophilic Difluoromethylation of a Morpholine-Derived Amide

| Substrate | Reagent | Base | Solvent | Product | Yield (%) |

|---|

Another electrophilic difluoromethylating reagent that has been developed is a solid-phase bound S-(difluoromethyl)diarylsulfonium salt. This polymer-supported reagent has been used for the difluoromethylation of various nucleophiles, and while not explicitly demonstrated on a morpholine precursor to form this compound, its application with polymeric morpholine as a solid-phase base to difluoromethylate imidazoles suggests its potential utility in this area. thieme-connect.comthieme-connect.de

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation strategies employ reagents that deliver a nucleophilic "CF2H-" species to an electrophilic substrate. A common precursor for the nucleophilic difluoromethyl source is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). sci-hub.sensf.gov

One notable example involves the nucleophilic difluoromethylation of N,N-acetals derived from morpholine. In this method, an iminium cation is generated in situ from the N,N-acetal, which then reacts with a nucleophilic difluoromethylating agent. The use of trifluoroacetic acid (TFA) as an activator was found to be crucial for the efficient difluoromethylation of morpholine-derived N,N-acetals with TMSCF2SO2Ph, yielding the corresponding difluoromethylated tertiary amines. cas.cndaneshyari.com

Table 2: Nucleophilic Difluoromethylation of a Morpholine-Derived N,N-Acetal

| Substrate | Reagent | Activator | Solvent | Product | Yield (%) |

|---|

Furthermore, the synthesis of trifluoromethylated morpholines has been achieved starting from 2-trifluoromethyloxirane, which, while not a difluoromethylation, highlights the use of fluorinated building blocks in a nucleophilic ring-opening strategy to construct the morpholine ring. researchgate.net This approach could be conceptually adapted using a difluoromethylated epoxide.

Radical Difluoromethylation Processes

Radical difluoromethylation has emerged as a powerful tool for the late-stage functionalization of complex molecules due to its generally mild reaction conditions and high functional group tolerance. rsc.org These methods involve the generation of a difluoromethyl radical (•CF2H), which can then engage in various carbon-carbon bond-forming reactions.

Visible-light photoredox catalysis is a common strategy to generate the •CF2H radical from precursors like sodium difluoromethanesulfinate (HCF2SO2Na) or difluoromethyltriphenylphosphonium bromide. acs.org While direct radical difluoromethylation to form this compound is not extensively documented, the general applicability of these methods to a wide range of substrates suggests their potential. For instance, the radical difluoromethylation of N-tethered alkenyl alcohols has been used to synthesize CF3-containing morpholines, a strategy that could be adapted for difluoromethyl analogs. acs.org

A recent study detailed a visible-light-mediated intramolecular oxy-difluoromethylation of unsaturated alcohols and amines to produce various CHF2-containing heterocycles, including pyrrolidines, which are structurally related to morpholines. acs.org This highlights a plausible pathway for synthesizing this compound derivatives from appropriate unsaturated amino alcohol precursors.

Transition-Metal Mediated Difluoromethylation Reactions

Transition-metal catalysis offers a versatile platform for the formation of C-CF2H bonds, often exhibiting high efficiency and selectivity. nih.govbeilstein-journals.org Palladium- and copper-based systems are the most extensively studied for this purpose.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the difluoromethylation of aryl halides. In one study, 4-(4-bromophenyl)morpholine (B1279557) and 4-(4-bromo-2-chlorophenyl)morpholine (B566964) were converted to their corresponding difluoromethylated products using TMSCF2H as the difluoromethyl source, a palladium catalyst, and a phosphine (B1218219) ligand. sci-hub.sensf.gov This demonstrates the feasibility of introducing a difluoromethyl group onto a phenyl ring attached to a morpholine moiety.

Table 3: Palladium-Catalyzed Difluoromethylation of Phenyl-Morpholine Derivatives

| Substrate | Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-(4-bromophenyl)morpholine | TMSCF2H | Pd(dba)2/BrettPhos | 4-(4-(Difluoromethyl)phenyl)morpholine | 62 nsf.gov |

Copper-mediated and -catalyzed reactions have also proven effective. The first direct copper-mediated difluoromethylation of aryl iodides was reported using CuI, CsF, and TMSCF2H. rsc.org The in situ formation of a more stable disubstituted cuprate (B13416276) complex, [Cu(CF2H)2]−, was key to the success of this transformation. rsc.org While a direct application to a simple morpholine precursor for this compound is not explicitly shown, the broad substrate scope suggests its potential.

Late-Stage Difluoromethylation Techniques

Late-stage difluoromethylation is a highly sought-after strategy in drug discovery as it allows for the modification of complex, biologically active molecules at a late step in the synthesis. sci-hub.seresearchgate.netconicet.gov.ar Many of the radical and transition-metal mediated methods described above are amenable to late-stage applications.

For example, a general protocol for the C-H difluoromethylation of carbon acids using TMSCF2Br has been shown to be effective for the late-stage modification of pharmaceutically relevant molecules. sci-hub.secas.cn The palladium-catalyzed difluoromethylation of aryl chlorides and bromides has also been applied to drug-like molecules containing heterocyclic motifs, including morpholine. sci-hub.se

A copper-catalyzed deaminative difluoromethylation has been developed, which converts an amino group into a difluoromethyl group. researchgate.net This strategy could potentially be applied to an aminomorpholine derivative to install the CF2H group.

Metal-Free Difluoromethylation Protocols

The development of metal-free synthetic methods is of growing importance due to concerns about the cost and toxicity of residual metals in pharmaceutical compounds. Metal-free difluoromethylation often relies on the generation of difluorocarbene or a difluoromethyl radical under non-metallic conditions.

A metal-free C-H difluoromethylation of imidazoles has been achieved using the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride (B91410) source, which is proposed to proceed via a difluorocarbene intermediate. enamine.net The dearomative difluoromethylation of N-heterocycles using ethyl bromodifluoroacetate in the presence of a simple base like K2CO3 is another example of a practical, metal-free approach. chemrxiv.org This method was successfully applied to a quinoline (B57606) derivative bearing a morpholine substituent.

The reaction of N,N-acetals with TMSCF2SO2Ph, activated by a Brønsted acid like TFA, also represents a metal-free nucleophilic difluoromethylation. cas.cn

Morpholine Ring Formation and Functionalization

The synthesis of the morpholine ring and its subsequent modification are foundational steps in the generation of complex derivatives like this compound.

Cyclization Reactions for Morpholine Core Construction

The construction of the morpholine scaffold is achieved through various cyclization strategies. Metal-catalyzed reactions are particularly prominent in forming the six-membered ring. A convenient and efficient method involves the gold-catalyzed cyclization of alkynylamines or alkynylalcohols, which proceeds smoothly with low catalyst loading (1.0 mol%) to give morpholine derivatives in moderate to good yields. rsc.orgrsc.org A plausible mechanism for this transformation involves the gold(I)-catalyzed 6-exo cyclization. rsc.org

Another powerful strategy is the copper(II)-promoted intramolecular oxyamination of alkenes. For instance, treating a β-hydroxy N-allylsulfonamide with copper(II) 2-ethylhexanoate (B8288628) and a primary amine can yield highly substituted morpholines, often as a single diastereomer. nih.gov This reaction involves the simultaneous addition of an intramolecular alcohol and an intermolecular amine across the double bond. nih.gov

Other methods include intramolecular cyclization of N-substituted-2-haloacetamides followed by reduction, and intermolecular reactions between appropriate building blocks. researchgate.net Halogen-induced cyclization is also a beneficial strategy as it prevents unwanted side reactions and the resulting halocyclized products can be further functionalized. researchgate.net

Table 1: Selected Cyclization Reactions for Morpholine Synthesis

| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Gold(I) Catalyst (1 mol%) | Alkynylamines / Alkynylalcohols | Mild conditions, high efficiency, 6-exo cyclization. | rsc.orgrsc.org |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamides | Stereoselective, forms highly substituted morpholines. | nih.gov |

| Intramolecular Williamson Ether Synthesis | Sodium Hydride | N-acylated amino alcohols | Forms a morpholinone intermediate, which is then reduced. | tandfonline.com |

| Palladium-Catalyzed Hydroamination | Palladium Catalyst | Carbamate-protected aziridines and unsaturated alcohols | Stereoselective synthesis of 2,5-disubstituted morpholines. | rsc.org |

Functionalization of the Morpholine Ring System

Once the morpholine core is constructed, it can be further modified to introduce desired substituents. A concise and modular synthetic route to polysubstituted morpholines can be achieved through the ring-opening of 2-tosyl-1,2-oxazetidine, allowing for functionalization at the 2- and 3-positions. acs.org For example, functionalization at the 2-position can be realized by converting an ester group at this position to a carboxylic acid, which then undergoes a visible light-promoted decarboxylative Giese-type reaction to install a new substituent. acs.org

The nitrogen atom of the morpholine ring is a common site for functionalization. For instance, reacting morpholine with ethyl chloroacetate (B1199739) yields morpholin-N-ethyl acetate, which can be converted into a variety of heterocyclic systems. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also employed to attach the morpholine moiety to aryl or heteroaryl systems. rsc.org

Chemo- and Regioselective Synthetic Pathways

Achieving chemo- and regioselectivity is crucial when multiple reactive sites are present in the precursors. The synthesis of functionalized morpholinothiazole derivatives via the Hantzsch reaction of 1-morpholino-3-phenyl-thiourea with α-halocarbonyl compounds demonstrates excellent regioselectivity. benthamdirect.com Computational and spectral analyses have confirmed that the reaction favorably produces the thiazole (B1198619) ring with the morpholinoimino group at the C-2 position. benthamdirect.com

A highly regio- and stereoselective strategy for synthesizing substituted morpholines involves the S(N)2-type ring opening of activated aziridines with haloalcohols, catalyzed by a Lewis acid. This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate. researchgate.net This method provides a pathway to 2-substituted and 2,3-disubstituted morpholines, which are otherwise less accessible. researchgate.net Similarly, a palladium-catalyzed hydroamination reaction starting from carbamate-protected aziridines allows for the stereoselective synthesis of 2,5-disubstituted morpholines. The aziridines are selectively attacked at the more substituted position by unsaturated alcohol nucleophiles. rsc.org

Stereoselective Synthesis of Chiral this compound Analogs

The biological activity of morpholine derivatives is often dependent on their stereochemistry. Therefore, developing stereoselective methods to access specific enantiomers of compounds like this compound is a primary goal in synthetic chemistry.

Asymmetric Synthetic Routes to this compound Enantiomers

Asymmetric hydrogenation is a powerful tool for creating chiral centers. The hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large-bite-angle bisphosphine ligand (SKP-Rh) provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org Notably, substrates with electron-withdrawing groups, such as a trifluoromethylphenyl group, often yield products with very high enantiomeric excess. rsc.org This method represents an efficient "after cyclization" strategy to install chirality. rsc.org

Another approach begins with a chiral building block. For instance, the multi-step synthesis of 2- and 3-trifluoromethylmorpholines has been reported starting from the commercially available (S)- or (R)-2-trifluoromethyloxirane. researchgate.net This ensures that the chirality is carried through the synthesis to the final product. Similarly, a key intermediate for the drug Aprepitant, a complex morpholine derivative, can be synthesized via a one-pot asymmetric process that establishes the required stereochemistry early on. acs.orggoogle.com

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate (Substituent at C2) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenyl | SKP-Rh complex | >99 | 93 | rsc.org |

| 4-Fluorophenyl | SKP-Rh complex | >99 | 92 | rsc.org |

| 4-(Trifluoromethyl)phenyl | SKP-Rh complex | >99 | 94 | rsc.org |

| 2-Naphthyl | SKP-Rh complex | >99 | 99 | rsc.org |

Chiral Auxiliaries and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholines. nih.gov The synthesis of (S)-3-(phenylmethyl)morpholine from (S)-phenylalanol is another example where the chirality of a natural amino acid directs the synthesis. tandfonline.com Evans' oxazolidinone auxiliaries are also widely used to set stereocenters in complex syntheses that may feature a morpholine ring. wikipedia.org

Ligand-controlled methods rely on a chiral ligand complexed to a metal catalyst to induce asymmetry. The aforementioned asymmetric hydrogenation using a chiral bisphosphine-rhodium catalyst is a prime example of this approach. rsc.org The specific geometry and electronic properties of the chiral ligand are responsible for differentiating between the two prochiral faces of the substrate, leading to the formation of one enantiomer in excess. In some cases, a selective crystallization using a chiral acid can be employed to resolve a racemic mixture of a key morpholine intermediate, allowing for the isolation of the desired stereoisomer and recycling of the undesired one. google.com

Enzymatic or Biocatalytic Approaches in Stereoselective Synthesis

The stereoselective synthesis of chiral morpholine derivatives, particularly those bearing fluorinated substituents like the difluoromethyl group, presents a significant synthetic challenge. While direct enzymatic or biocatalytic synthesis of this compound is not extensively documented in publicly available research, the application of biocatalysis for the synthesis of chiral morpholines and fluorinated compounds is a growing field. These methodologies offer promising and environmentally benign alternatives to traditional chemical synthesis. The primary biocatalytic strategies applicable to the synthesis of chiral 2-substituted morpholines involve kinetic resolution of racemic intermediates using enzymes like lipases, and the asymmetric synthesis from prochiral precursors using enzymes such as transaminases.

Lipase-Catalyzed Kinetic Resolution

Lipases are a versatile class of enzymes widely employed in organic synthesis for the resolution of racemic alcohols and amines. In the context of morpholine synthesis, lipases can be used to selectively acylate one enantiomer of a racemic morpholine precursor, allowing for the separation of the two enantiomers.

A notable example is the lipase-catalyzed kinetic resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, a key intermediate in the synthesis of the beta-blocker timolol, which contains a morpholine moiety. researchgate.net In this process, various lipases are screened for their ability to selectively acylate one of the alcohol enantiomers using an acyl donor like vinyl acetate. Lipase (B570770) from Pseudomonas cepacia has been shown to be particularly effective, providing high enantioselectivity. researchgate.net The unreacted enantiomer and the acylated enantiomer can then be separated and carried forward to produce both (R)- and (S)-timolol. researchgate.net

The general principle involves the incubation of the racemic alcohol with a lipase in a suitable organic solvent. The enzyme selectively catalyzes the transfer of an acyl group to one of the enantiomers, leaving the other unreacted. The efficiency of the resolution is determined by the enantiomeric excess (ee) of the product and the substrate, and the conversion rate.

Table 1: Lipase-Catalyzed Resolution of a Morpholine Precursor researchgate.net

| Lipase Source | Solvent | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Excess of Substrate (ees, %) |

|---|---|---|---|---|

| Pseudomonas cepacia (PS-C) | Hexane | 48 | 98 | 94 |

| Pseudomonas cepacia (PS-D) | Hexane | 45 | 95 | 78 |

| Candida antarctica Lipase B (CAL-B) | Hexane | 42 | 85 | 61 |

| Candida rugosa (CRL) | Hexane | 35 | 60 | 38 |

This strategy could hypothetically be applied to a racemic precursor of this compound, such as a suitably substituted amino alcohol, to achieve a stereoselective synthesis.

Transaminase-Catalyzed Asymmetric Synthesis

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.orgnih.gov This approach is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomerically pure amine. The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to a ketone substrate. acs.orglu.se

While a direct application to a precursor of this compound has not been reported, the successful use of transaminases for the synthesis of other fluorinated chiral amines demonstrates the potential of this methodology. For instance, the asymmetric synthesis of fluorinated pyridylethanamine enantiomers has been achieved with high stereoselectivity using transaminases. uniovi.es

A hypothetical pathway to chiral this compound using a transaminase could involve the asymmetric amination of a prochiral ketone precursor. The resulting chiral amine could then be cyclized to form the morpholine ring. The choice of the transaminase is critical, as different enzymes exhibit different substrate specificities and stereoselectivities. Modern protein engineering techniques are continuously expanding the substrate scope and improving the stability of transaminases, making them increasingly valuable tools for organic synthesis. nih.gov

Other Enzymatic Approaches

Other enzymatic strategies that hold potential for the synthesis of chiral morpholine derivatives include:

Dynamic Kinetic Resolution (DKR): This approach combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. nih.govcas.cn This can be achieved by combining a lipase with a racemization catalyst.

Ring-Opening Polymerization: Lipases have been shown to catalyze the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, indicating their utility in transforming the morpholine ring system. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Difluoromethyl Morpholine

Reactivity of the Difluoromethyl Group in the Morpholine (B109124) System

The reactivity of the 2-(difluoromethyl)morpholine system is dominated by the interplay between the difluoromethyl group and the morpholine ring. The CF2H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which significantly influences the adjacent C-2 position and the molecule as a whole.

The C-H bond in the CF2H group is more acidic than a standard alkyl C-H bond and can participate in hydrogen bonding, a feature that is critical for its role as a bioisostere of an alcohol. rsc.orgdicp.ac.cn This group can also be a precursor to the difluoromethyl radical (•CF2H) under single-electron transfer (SET) conditions, which can then participate in various C-C bond-forming reactions. rsc.org

A crucial aspect of the difluoromethyl group's reactivity when attached to a heterocycle is its potential hydrolytic lability. Studies on α-difluoromethyl pyrroles have shown that the C-F bonds can be labile under hydrolytic conditions. rsc.orgresearchgate.net This reactivity is attributed to the propensity of the pyrrole (B145914) ring to form azafulvenium-like intermediates. By analogy, the morpholine ring in this compound can facilitate a similar transformation. The hydrolysis is proposed to proceed through the formation of an oxocarbenium-like intermediate, which is then trapped by water to ultimately yield the corresponding 2-formylmorpholine. This transformation highlights a key potential instability of the compound under certain aqueous conditions. rsc.orgresearchgate.net

Reactivity of the Morpholine Nitrogen and Oxygen Atoms

The morpholine ring contains two heteroatoms, nitrogen and oxygen, which dictate much of its chemical behavior. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character. sci-hub.se However, the presence of the adjacent, strongly electron-withdrawing difluoromethyl group at the C-2 position significantly modulates this reactivity.

By inductive effect, the CF2H group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted morpholine. This effect is well-documented for the analogous trifluoromethyl group, which is known to efficiently reduce the basicity of the morpholine nitrogen. sci-hub.se Despite this reduction, the nitrogen atom remains a key site for functionalization and derivatization, readily participating in nucleophilic substitution and coupling reactions. nih.gov

Reaction Mechanisms of Derivatization and Functionalization

The derivatization of this compound can occur at either the morpholine nitrogen or through reactions involving the difluoromethyl group.

N-Functionalization via Nucleophilic Aromatic Substitution (SNAr): A common method for incorporating the this compound moiety into larger molecules is through the nucleophilic reactivity of its nitrogen atom. For example, in the synthesis of derivatives of the PI3K inhibitor ZSTK474, the morpholine nitrogen acts as a nucleophile, displacing a leaving group (e.g., a chlorine atom) from an electron-deficient heterocyclic core, such as a 1,3,5-triazine (B166579) ring. nih.gov The mechanism is a classic SNAr reaction, involving the addition of the nucleophilic nitrogen to the electrophilic aromatic ring to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group to restore aromaticity.

Functionalization via Nucleophilic Vinylic Substitution (SNV): The nucleophilicity of the morpholine nitrogen is also demonstrated in its reaction with gem-difluoroalkenes. Mechanistic studies show that morpholine can act as a nucleophile in a transition-metal-free defluorinative cycloaddition. nih.govbeilstein-journals.org The reaction proceeds via an addition-elimination mechanism where the morpholine nitrogen attacks the double bond of the gem-difluoroalkene. This is followed by the elimination of a fluoride (B91410) ion (β-fluoride elimination) in an SNV-like transformation, leading to a new functionalized product where the morpholine ring is attached to a vinyl carbon. nih.govbeilstein-journals.org

Radical-Mediated Functionalization: The difluoromethyl group itself can be the site of reactivity. Under photoredox or other radical-initiating conditions, the CF2H group can be converted to a •CF2H radical. This radical can then be used in intramolecular oxy-difluoromethylation reactions. For instance, a photocatalytically generated •CF2H radical can add to an alkene tethered to the molecule, followed by cyclization with an oxygen nucleophile to form new heterocyclic systems. acs.org DFT studies support a highly exergonic radical addition to the alkene with a readily accessible transition state. acs.org

Interactive Table: Mechanistic Pathways for Functionalization

Mechanism Type Reacting Site Key Intermediate Typical Reaction Reference Nucleophilic Aromatic Substitution (SNAr) Morpholine Nitrogen Meisenheimer Complex Attachment to electron-deficient heterocycles (e.g., triazines) nih.gov Nucleophilic Vinylic Substitution (SNV) Morpholine Nitrogen Addition-Elimination Adduct Reaction with gem-difluoroalkenes [11, 13] Radical Addition-Cyclization Difluoromethyl Group •CF2H Radical Intramolecular oxy-difluoromethylation of alkenes ethz.ch

Generated code Mentioned Compounds

Compound Name This compound 2-Formylmorpholine 2-(2-Aminoethoxy)acetic acid ZSTK474

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. ajchem-a.comijrte.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. arxiv.org

A primary focus of such analyses is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijrte.org For this compound, the strong electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted morpholine. This effect would decrease the nucleophilicity of the morpholine nitrogen atom.

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study intramolecular and intermolecular interactions. ijrte.org It examines the delocalization of electron density between filled and vacant orbitals, which can reveal hyperconjugative stabilizing effects and the nature of bonding within the molecule. For this compound, NBO analysis would quantify the interactions between the C-F bonds and the morpholine ring system.

Molecular Dynamics Simulations for Conformational Analysis

The morpholine ring is not planar and exists predominantly in a chair conformation. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules like this compound over time. researchgate.netnih.govnih.gov By simulating the atomic motions based on a classical force field, MD can reveal the preferred conformations, the energy barriers between them, and the influence of substituents on the ring's geometry. biorxiv.org

For this compound, the primary conformational question is the orientation of the difluoromethyl group, which can be either axial or equatorial. Due to steric hindrance, the bulky difluoromethyl group is expected to have a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. MD simulations can quantify this preference by calculating the potential energy of different conformers and the population distribution at a given temperature. These simulations provide a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes. nih.gov

Table 2: Key Conformational Parameters for this compound Note: This data is hypothetical and illustrative, based on expected results from conformational analysis.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers methods to predict the chemical reactivity and selectivity of molecules. rsc.org Frontier Molecular Orbital (FMO) theory is a key concept, where reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. For this compound, the electron-withdrawing difluoromethyl group reduces the electron density on the morpholine nitrogen, thereby decreasing its basicity and nucleophilicity compared to morpholine itself. researchgate.net

Computational models can also generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule. In this compound, the most negative electrostatic potential would be centered on the oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. Conversely, the area around the hydrogen atoms of the difluoromethyl group would be electropositive. Such calculations can help predict the regioselectivity of reactions. For instance, in reactions involving the nitrogen atom, its reduced nucleophilicity would suggest that harsher reaction conditions might be necessary compared to unsubstituted morpholine. Furthermore, studies on analogous compounds like α-difluoromethyl pyrroles have shown that the C-F bonds can be labile under certain conditions, suggesting a potential for hydrolytic reactivity that could also be investigated computationally. researchgate.net

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)

Given that the morpholine scaffold is a privileged pharmacophore in medicinal chemistry, computational modeling of ligand-target interactions is highly relevant. acs.orgsci-hub.se Molecular docking is a technique used to predict the preferred binding mode of a ligand, such as this compound, within the active site of a biological target like an enzyme or receptor. researchgate.net The process involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding pocket and scoring them based on factors like shape complementarity and intermolecular forces. uq.edu.au

Following docking, molecular dynamics simulations can be employed to refine the binding pose and assess the stability of the ligand-protein complex over time. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds (potentially involving the fluorine atoms), that contribute to binding affinity. nih.gov For this compound, the morpholine oxygen and nitrogen can act as hydrogen bond acceptors, while the C-H bonds of the ring can participate in hydrophobic interactions. The difluoromethyl group can also influence binding through dipolar and weak hydrogen bonding interactions. These modeling studies are crucial for structure-based drug design, helping to rationalize the activity of known compounds and to design new ones with improved potency and selectivity. nih.gov

Table 3: Summary of Potential Intermolecular Interactions for this compound in a Protein Binding Site Note: This table presents a generalized summary of interaction types that would be investigated in a typical molecular modeling study.

Table of Mentioned Compounds

Conclusion

Structure Activity Relationship Sar Studies of 2 Difluoromethyl Morpholine Derivatives

Impact of the Difluoromethyl Moiety on Biological Recognition

The introduction of a difluoromethyl (CF2H) group into a morpholine (B109124) derivative can significantly alter its physicochemical and biological properties. The CF2H group is a unique polyfluorinated motif because its highly polarized C-H bond allows it to act as a competent hydrogen bond donor. rsc.org This feature enables it to serve as a bioisostere for functional groups like alcohols, thiols, or amines, which are common in biologically active molecules. rsc.org

The strategic placement of a difluoromethyl group can lead to enhanced potency and selectivity. For instance, in the development of mTORC1/2 selective inhibitors, the CF2H group in the compound PQR620 was crucial for achieving over 1,000-fold selectivity for mTOR over PI3Kα. rsc.org Computational modeling suggests this is due to a favorable hydrogen bonding interaction between the difluoromethyl group and the amino acid residue Glu2190 of mTOR. rsc.org

However, the impact of the difluoromethyl group is context-dependent and not always beneficial. In a study of benzamide (B126) derivatives as inhibitors of Mycobacterium tuberculosis, a difluoromethyl group at the C-5 position of the benzamide core was found to be less tolerated compared to other substituents, indicating that its electron-withdrawing nature can be detrimental to activity in certain molecular scaffolds. acs.org Similarly, studies on morpholine chalcones showed that a trifluoromethyl group (a related fluorinated moiety) at the para position resulted in a two-fold increase in inhibition potency compared to single fluorine atom substitutions. tandfonline.com

Role of the Morpholine Ring Conformation on Activity

The morpholine ring is a versatile scaffold in medicinal chemistry, in part due to its flexible, chair-like conformation, similar to cyclohexane. acs.orgnih.govbiosynce.comresearchgate.net This conformational flexibility allows the molecule to adapt its shape to fit optimally within the binding site of a biological target, acting as a scaffold that orients appended functional groups in the correct position for interaction. acs.orgnih.gov

The importance of this conformation is well-illustrated by the binding of ZSTK474 to the PI3K enzyme. Molecular docking analyses have shown that the two morpholine groups of ZSTK474 adopt different conformations within the active site. nih.gov One morpholine ring assumes a classic chair conformation, positioning its oxygen atom to form a critical hydrogen bond with the backbone amide of Valine 828 in the hinge region of the enzyme's catalytic domain. nih.gov The second morpholine group, in contrast, adopts a twisted half-chair conformation and extends out of the ATP binding site. nih.gov This specific conformational arrangement is crucial for the high-potency inhibition observed with ZSTK474. Research has also found that various phenyl-substituted morpholine derivatives tend to exhibit consistent conformational preferences in their ring structures.

Influence of Substituent Variations on Molecular Interactions

Modifying the substituents on either the morpholine ring itself or on attached moieties is a key strategy for optimizing molecular interactions and, consequently, biological activity. biosynce.come3s-conferences.org These modifications can fine-tune the potency, selectivity, and pharmacokinetic properties of the compound. biosynce.com

Structure-activity relationship studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors demonstrated the profound influence of substituents on an attached benzamide ring. mdpi.comnih.gov The presence of highly electron-withdrawing groups, such as two trifluoromethyl groups, significantly increased cytotoxic activity against cancer cell lines. nih.gov The strategic placement of both a fluorine atom and a trifluoromethyl group was also found to be optimal for maintaining high activity. mdpi.comnih.gov

| Compound ID | Benzamide Substituents | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 10c | 3,5-difluoro | 3.73 | 4.47 |

| 10d | 3-fluoro, 5-trifluoromethyl | 0.062 | 0.58 |

| 10e | 3,5-bis(trifluoromethyl) | 0.033 | 0.087 |

Data sourced from studies on morpholine-substituted tetrahydroquinolines. mdpi.comnih.gov IC50 values represent the concentration required to inhibit 50% of cell growth.

Substitutions on the morpholine ring itself are also critical. For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Furthermore, creating bridged morpholine structures, such as a 3,5-ethylene bridged morpholine, can allow the moiety to penetrate deeper into the binding pocket of enzymes like mTOR, leading to more potent and selective inhibition. e3s-conferences.org

Comparative SAR with Non-Difluoromethylated Morpholine Analogs

Comparing the activity of 2-(difluoromethyl)morpholine derivatives with their non-fluorinated or otherwise modified analogs provides clear insights into the specific contributions of the morpholine ring and the difluoromethyl group.

In the development of antitubercular agents, a lead compound containing a morpholine moiety was compared to several analogs where the morpholine was replaced with other functional groups. While the morpholine derivative showed good activity, replacing it with a small lipophilic methyl group or a thiophene (B33073) group led to even greater potency, demonstrating that in this specific scaffold, the morpholine is not essential for activity and can be effectively replaced. acs.org

| Compound | C-5 Substituent on Benzamide Core | Activity against M. tuberculosis (IC90 µM) |

| 2 | Morpholine | 2.8 |

| 4a | Bromine | 5.5 |

| 4b | Methyl | 0.62 |

| 4p | 2-Thiophene | 0.2 |

Data adapted from SAR studies of benzamide inhibitors of M. tuberculosis. acs.org IC90 represents the concentration required to inhibit 90% of bacterial growth.

Conversely, SAR studies on the PI3K inhibitor ZSTK474 highlight the crucial role of the morpholine ring in that context. When one of the morpholine groups was replaced with a piperazine (B1678402) ring, there was a significant (36- to >70-fold) reduction in inhibitory activity across PI3K isoforms. nih.gov However, activity could be restored by N-acetylation of the replacement piperazine, suggesting that the oxygen of the morpholine ring plays a key role in binding that can be mimicked by other hydrogen bond acceptors. Replacing the morpholine with an ethanolamine (B43304) group retained high inhibition for the PI3Kα isoform but showed reduced activity against other isoforms. nih.gov

| Compound | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) |

| ZSTK474 (1) | None (Morpholine) | 5.0 | 20.8 | 3.9 |

| 2a | Piperazine | >180 | >1500 | 140 |

| 2b | N-acetylpiperazine | 2.9 | 21.0 | 4.8 |

| 6a | Ethanolamine | 9.9 | >100 | 9.9 |

Data adapted from SAR studies of ZSTK474 analogs. nih.gov IC50 values represent the concentration for 50% inhibition of the respective PI3K isoform.

Biological Interactions and Mechanistic Insights in Pre Clinical Research

Molecular Target Identification and Engagement

The morpholine (B109124) ring is a recognized scaffold in drug discovery, known for its favorable properties and ability to interact with various biological targets. researchgate.net When functionalized with a difluoromethyl group, this moiety has been instrumental in the development of targeted inhibitors, particularly within the field of oncology.

Research has identified key enzymes in cellular signaling as primary molecular targets. Notably, compounds incorporating a difluoromethyl group alongside morpholine rings have been developed as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) kinases. acs.orgacs.org One such compound, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, also known as PQR530, has been identified as a clinical candidate that potently and specifically engages both PI3K and mTOR. acs.org The engagement of these targets by morpholine-containing compounds is a well-established principle, with inhibitors like ZSTK474 demonstrating potent, nanomolar inhibition across all Class I PI3K isoforms. nih.gov The inclusion of the difluoromethyl group serves to fine-tune these interactions and other molecular properties.

Enzyme Inhibition Mechanisms (e.g., Kinases, Secretases)

The primary mechanism of enzyme inhibition observed for compounds containing the 2-(difluoromethyl)morpholine scaffold is competitive inhibition at the adenosine (B11128) 5'-triphosphate (ATP) binding site of kinases.

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the morpholine ring and the stereochemistry of these substitutions can significantly impact potency and selectivity against different PI3K isoforms and mTOR. acs.org For instance, compounds with an (S)-methylmorpholine substitution showed significantly higher affinity for PI3Kα compared to their (R)-enantiomer counterparts. acs.org

| Compound | Target | Inhibition Constant (Ki) / IC50 (nM) |

|---|---|---|

| PQR530 (Compound 6) | p110α (PI3Kα) | Ki = 0.8 nM |

| mTOR | Ki = 0.3 nM | |

| Compound 32 (Asymmetric (S)-3-methylmorpholine) | p110α (PI3Kα) | Ki = 8 nM |

| mTOR | Ki = 25.5 nM | |

| ZSTK474 | PI3Kα | IC50 = 5.0 nM |

| PI3Kδ | IC50 = 3.9 nM | |

| Compound 26 (Sulfonyl-Substituted Morpholinopyrimidine) | PI3Kα | IC50 = 20 nM |

| mTOR | IC50 = 189 nM |

While not involving the this compound compound directly, studies on α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, illustrate another potential mechanism for difluoromethyl-containing molecules. DFMO acts as an enzyme-activated irreversible inhibitor, forming covalent adducts with key catalytic residues, such as cysteine, within the active site. nih.gov

Receptor Modulation and Binding Affinities

Pre-clinical data on the direct modulation of cell-surface or nuclear receptors by this compound itself is not extensively documented in the available literature. The primary focus of research for molecules containing this moiety has been on enzyme inhibition.

However, binding affinities for the identified kinase targets have been quantified. These studies provide precise measurements of the potency with which these compounds bind to their targets. The binding affinity is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, PQR530, which contains a difluoromethyl group, binds to its targets PI3Kα and mTOR with sub-nanomolar affinity, indicating a very strong interaction. acs.org The high affinity is a result of the collective intermolecular interactions between the inhibitor and the enzyme's active site, including the key hydrogen bond formed by the morpholine moiety. acs.orgnih.gov

Cellular Pathway Perturbations (e.g., PI3K/mTOR pathway)

The engagement and inhibition of molecular targets like PI3K and mTOR by compounds containing the this compound scaffold lead to significant perturbations of critical cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common feature in various human cancers. acs.orgnih.gov

Dual inhibitors of PI3K and mTOR effectively block signaling at two crucial nodes within this cascade. Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the activation of downstream effectors like the kinase Akt. nih.gov Concurrently, inhibition of mTOR (which exists in two complexes, mTORC1 and mTORC2) directly blocks the phosphorylation of its own downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). nih.gov

The functional consequence of this dual inhibition is a potent suppression of the entire pathway, leading to measurable downstream effects. In pre-clinical cancer models, treatment with such inhibitors has been shown to prevent the phosphorylation of Akt and the ribosomal protein S6 (a downstream target of S6K), leading to a halt in cell cycle progression and the prevention of cancer cell growth. acs.orgnih.gov

Insights into Intermolecular Interactions (e.g., Hydrogen Bonding with CF2H)

The this compound structure offers multiple points for intermolecular interactions that are key to its biological activity. Both the morpholine ring and the difluoromethyl group contribute distinctively.

The morpholine ring contains two heteroatoms, oxygen and nitrogen, that can act as hydrogen bond acceptors. As previously noted, the oxygen atom is particularly important for the interaction of many kinase inhibitors with the hinge region of the ATP-binding pocket. nih.gov

The difluoromethyl (CF2H) group provides unique interaction capabilities. Due to the strong electron-withdrawing nature of the two fluorine atoms, the C-H bond in the CF2H group becomes polarized. This polarization imparts significant acidity to the hydrogen atom, allowing it to function as an effective hydrogen bond donor. nih.govbeilstein-journals.org This C-H···X interaction is an unconventional hydrogen bond that has gained significant attention in drug design. acs.org The CF2H group is often considered a bioisostere of the hydroxyl (OH) and thiol (SH) groups, as it can mimic their hydrogen-bond-donating capacity. beilstein-journals.orgtandfonline.comresearchgate.net

The strength of the hydrogen bond donated by the CF2H group is context-dependent, influenced by the electronic environment of the attached functional group. researchgate.net Quantum mechanical calculations have estimated the binding energy of a CF2H···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org This interaction can be crucial for enhancing binding affinity to a biological target and influencing the conformational preferences of the molecule. acs.org

| Property | Description / Value | Significance |

|---|---|---|

| Hydrogen Bond Type | Unconventional C-H···X (e.g., C-H···O) | Contributes to binding affinity and specificity. acs.org |

| Bioisosterism | Often considered a surrogate for OH and SH groups. beilstein-journals.orgtandfonline.com | Allows for replacement of more reactive or metabolically labile groups while maintaining H-bond donor capability. |

| H-Bond Acidity (A) | Ranges from 0.035 to 0.165, depending on the attached group. tandfonline.comresearchgate.net | Quantifies the H-bond donating strength; weaker than a typical OH group but significant. beilstein-journals.org |

| Binding Energy (CF2H···O) | Estimated at 1.0 - 5.5 kcal/mol. beilstein-journals.org | Represents a meaningful energetic contribution to molecular recognition. |

Advanced Analytical Methodologies for 2 Difluoromethyl Morpholine Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the molecular characterization of 2-(difluoromethyl)morpholine, providing detailed information about its atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the precise structure of this compound. While specific experimental data for this compound is not widely published, predicted NMR data can provide valuable insights.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring and the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) would likely appear as a triplet due to coupling with the two fluorine atoms. The protons on the morpholine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the morpholine ring would resonate at characteristic chemical shifts.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are expected to be chemically equivalent and would likely produce a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H (-CHF₂) | 5.5 - 6.5 | Triplet | ~50-60 (²JHF) |

| ¹³C (-CHF₂) | 110 - 120 | Triplet | ~230-250 (¹JCF) |

Predicted Mass Spectrometry Data for this compound (C₅H₉F₂NO)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 138.0724 |

| [M+Na]⁺ | 160.0543 |

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.

Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a suitable technique for the analysis of volatile compounds like this compound. The choice of the GC column is critical for achieving good separation from impurities. A moderately polar column would likely be effective. For the analysis of fluorinated compounds by GC-MS, care must be taken as some reactive fluorine-containing compounds can potentially degrade the stationary phase of the column.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This method is well-suited for the purification of polar to moderately nonpolar compounds.

Normal-Phase HPLC: For more polar compounds or for achieving different selectivity, normal-phase HPLC with a polar stationary phase (e.g., silica) and a nonpolar mobile phase can be employed.

Chiral HPLC: Since this compound possesses a stereocenter at the 2-position, enantiomers can be separated using chiral stationary phases (CSPs). This is particularly important in pharmaceutical research where the biological activity of enantiomers can differ significantly.

Purification by Crystallization: For solid derivatives of this compound, such as its hydrochloride salt, recrystallization is a common and effective purification method. The choice of an appropriate solvent system is crucial for obtaining high-purity crystals.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its salts can be grown, this method can provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This data is invaluable for understanding the compound's physical properties and its interactions with biological targets. To date, no public crystal structure of this compound has been reported.

Advanced Techniques for Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization and scale-up. Several advanced analytical techniques can be employed for real-time reaction monitoring.

In-situ Spectroscopy:

In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks. This provides valuable kinetic data without the need for sampling and offline analysis.

In-situ NMR Spectroscopy: For reactions that can be conducted within an NMR tube, this technique offers detailed structural information about reactants, intermediates, and products as the reaction progresses.

Kinetic Studies: The data obtained from in-situ monitoring can be used to determine reaction rates, reaction orders, and activation energies. For instance, in the synthesis of this compound, these techniques could be used to study the kinetics of the difluoromethylation step, providing insights into the reaction mechanism and helping to optimize reaction conditions such as temperature, concentration, and catalyst loading. The study of the kinetics of difluoromethylation of aza-heterocycles is an active area of research, with various methods being developed to introduce the difluoromethyl group efficiently and stereoselectively.

Role of 2 Difluoromethyl Morpholine As a Chemical Biology and Medicinal Chemistry Scaffold

Design of Complex Bioactive Molecules Utilizing the 2-(Difluoromethyl)morpholine Unit

The integration of the this compound unit into complex molecules is a strategic approach in drug design aimed at optimizing both biological activity and drug-like properties. The morpholine (B109124) heterocycle itself is valued for conferring favorable properties such as aqueous solubility and metabolic stability. nih.gov The addition of the difluoromethyl group provides distinct advantages:

Bioisosterism: The CF2H group can mimic a hydroxyl or thiol group, engaging in hydrogen bonding interactions with biological targets like enzymes and receptors. nih.gov Unlike a hydroxyl group, it is resistant to oxidation and certain metabolic transformations, which can prolong the half-life of a drug.

Modulation of Physicochemical Properties: The CF2H group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability. It also lowers the pKa of nearby amino groups, influencing the ionization state of the molecule at physiological pH.

Conformational Constraint: The morpholine ring imposes a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.

These features make the this compound scaffold an attractive building block for designing inhibitors of enzymes such as kinases and proteases, as well as ligands for various receptors.

Table 1: Representative Design of Bioactive Molecules with the this compound Scaffold

| Bioactive Molecule Class | Target | Rationale for this compound Inclusion |

| Kinase Inhibitors | ATP-binding site | The morpholine nitrogen can interact with the hinge region, while the CF2H group acts as a hydrogen bond donor, mimicking a hydroxyl group to interact with key residues. Offers improved metabolic stability over a primary alcohol. |

| Protease Inhibitors | Active site | The scaffold can serve as a non-peptidic core. The CF2H group can form hydrogen bonds with the enzyme backbone, similar to natural peptide substrates, while providing resistance to proteolytic cleavage. |

| GPCR Ligands | Orthosteric or Allosteric Sites | The rigid morpholine ring helps to orient substituents for optimal receptor binding. The CF2H group can introduce specific hydrogen bonding interactions and tune lipophilicity for better brain penetration in CNS targets. |

Strategies for Library Synthesis and Diversity-Oriented Synthesis

The systematic exploration of the chemical space around the this compound scaffold is crucial for identifying novel bioactive compounds. Library synthesis and Diversity-Oriented Synthesis (DOS) are powerful strategies to achieve this. nih.govcam.ac.uk

Library Synthesis: This approach typically involves a common synthetic intermediate, such as N-protected this compound, which is then subjected to a variety of reactions with different building blocks. A common strategy involves a divergent synthetic route where diversity is introduced in the final steps. For instance, after deprotection of the morpholine nitrogen, a library can be generated through reactions like:

N-Acylation with a diverse set of carboxylic acids.

N-Alkylation with various alkyl halides.

Reductive amination with a library of aldehydes or ketones.

N-Arylation using Buchwald-Hartwig coupling conditions.

High-throughput techniques and solution-phase parallel synthesis are often employed to generate large numbers of discrete compounds efficiently. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, often with multiple stereocenters and varied ring skeletons. frontiersin.orgresearchgate.net A DOS strategy starting with a chiral precursor to this compound could involve branching pathways that lead to distinct molecular scaffolds. For example, intramolecular cyclization reactions or rearrangements could be employed to generate fused or spirocyclic systems built upon the initial morpholine ring. This approach is particularly valuable for discovering probes for new biological targets where the required pharmacophore is unknown. rsc.org

Table 2: General Scheme for Library Synthesis

| Core Scaffold | Reagent Class (R-X) | Reaction Type | Resulting Functional Group |

| This compound | Carboxylic Acids / Acyl Chlorides | N-Acylation | Amide |

| This compound | Alkyl / Benzyl Halides | N-Alkylation | Tertiary Amine |

| This compound | Aldehydes / Ketones | Reductive Amination | Tertiary Amine |

| This compound | Sulfonyl Chlorides | N-Sulfonylation | Sulfonamide |

| This compound | Isocyanates | Addition | Urea |

Integration into Peptidomimetic Design

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. frontiersin.org The this compound scaffold is an excellent platform for creating such molecules.

When derived from amino acids, morpholine-based scaffolds can act as constrained dipeptide isosteres, mimicking the β-turn secondary structure found in many biologically active peptides. frontiersin.org Integrating the 2-(difluoromethyl) group offers a way to mimic the side chains of certain amino acids while introducing favorable properties.

Side-Chain Mimicry: The 2-(difluoromethyl) group can be considered a bioisostere of the side chains of serine (CH2OH) or cysteine (CH2SH). It can act as a hydrogen bond donor, a critical interaction for many peptide-protein recognition events, but is not susceptible to the metabolic pathways that affect serine (phosphorylation) or cysteine (oxidation).

Conformational Lock: The cyclic nature of the morpholine ring reduces the conformational flexibility compared to a linear peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity.

Proteolytic Resistance: The amide bonds of a peptide are susceptible to cleavage by proteases. Replacing a portion of the peptide backbone with the stable morpholine scaffold renders the peptidomimetic resistant to enzymatic degradation.

Table 3: Comparison of this compound Unit with Natural Amino Acid Residues

| Feature | This compound Unit | Serine (as part of a peptide) | Threonine (as part of a peptide) |

| Side Chain Mimic | -CH(CF2H)- within a ring | -CH(CH2OH)- | -CH(CH(OH)CH3)- |

| Hydrogen Bonding | Donor (C-F···H-X) | Donor and Acceptor (O-H) | Donor and Acceptor (O-H) |

| Lipophilicity | Increased | Low | Low |

| Metabolic Stability | High (resistant to oxidation) | Moderate (can be phosphorylated) | Moderate (can be phosphorylated) |

| Conformation | Constrained (ring structure) | Flexible | Flexible |

Applications in Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes in their native environment. mskcc.org The this compound scaffold can be incorporated into various types of probes, including fluorescent sensors and activity-based probes.

The morpholine nitrogen is a key feature in probe design. Its basicity allows it to be protonated in acidic cellular compartments like lysosomes. This property has been widely used to design pH-sensitive fluorescent probes, where protonation of the morpholine nitrogen alters the electronic properties of an attached fluorophore, leading to a change in fluorescence. nih.govnih.gov

Incorporating a 2-(difluoromethyl) group can further refine the properties of a chemical probe:

Metabolic Stability: Probes used for in vivo imaging or long-term cell-based assays need to be stable against metabolic degradation. The CF2H group enhances this stability. researchgate.net

Targeting and Selectivity: The CF2H group can be used to fine-tune the binding affinity and selectivity of a probe for its protein target by providing specific hydrogen bonding interactions.

Modulating Probe Properties: The electron-withdrawing nature of the CF2H group can influence the photophysical properties of an adjacent fluorophore or the reactivity of a warhead in an activity-based probe.

Table 4: Potential Applications in Chemical Probe Design

| Probe Type | Biological System/Target | Role of this compound Scaffold |

| Fluorescent pH Probe | Acidic Organelles (Lysosomes) | The morpholine nitrogen acts as the pH-sensing trigger via protonation. The CF2H group can enhance probe stability and potentially modulate the pKa of the morpholine nitrogen. |

| Activity-Based Probe | Serine Hydrolases | The scaffold serves as a recognition element. The CF2H group can form specific H-bonds in the active site, increasing selectivity. The scaffold connects a reactive "warhead" to a reporter tag. |

| PET Imaging Agent | CNS Receptors | The scaffold provides the core structure for the ligand. The CF2H group can improve metabolic stability and modulate lipophilicity to achieve the required blood-brain barrier penetration. |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 2-(difluoromethyl)morpholine is a primary area for future research. Current approaches to the synthesis of fluorinated morpholines often rely on multi-step procedures that may not be amenable to large-scale production or align with the principles of green chemistry. researchgate.netresearchgate.net

Future efforts should focus on the development of catalytic and direct C-H functionalization methods. nih.govresearchgate.net For instance, employing visible-light photoredox catalysis for the direct difluoromethylation of a morpholine (B109124) precursor could offer a more sustainable and efficient route. researchgate.net The use of greener solvents, such as water or bio-based solvents, and the development of one-pot reactions would further enhance the sustainability of the synthesis. nih.govresearchgate.net Exploring enzymatic or chemo-enzymatic approaches could also provide highly selective and environmentally friendly methods for the synthesis of enantiomerically pure this compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges |

| Direct C-H Difluoromethylation | Atom-economical, avoids pre-functionalization | Regioselectivity, catalyst development |

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds | Catalyst cost and stability |

| Flow Chemistry | Scalability, improved safety and control | Initial setup cost, optimization of parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability |

Exploration of Underexplored Reactivity Profiles

A thorough understanding of the chemical reactivity of this compound is crucial for its application in various fields. The electron-withdrawing nature of the difluoromethyl group is expected to influence the basicity of the morpholine nitrogen and the reactivity of the adjacent C-H bonds.

Future research should systematically investigate the hydrolytic stability of the C-F bonds in this compound under various pH conditions, drawing parallels from studies on other N-fluoroalkyl amines. researchgate.net Understanding its stability is critical for its potential use in biological systems. Furthermore, exploring its reactivity in various organic transformations, such as nucleophilic substitution, oxidation, and reduction, will expand its utility as a synthetic building block. The potential for the difluoromethyl group to act as a masked nucleophile under specific conditions also warrants investigation. acs.org

Advanced Computational Modeling for Predictive Design

In silico methods are powerful tools for accelerating the discovery and optimization of bioactive molecules. nih.govekb.egmdpi.comgazi.edu.tr Advanced computational modeling can provide valuable insights into the conformational preferences, electronic properties, and potential biological activities of this compound and its derivatives.

Future research should employ quantum mechanical calculations to predict the conformational landscape and rotational barriers of the molecule. nih.gov Molecular dynamics simulations can be used to study its behavior in different solvent environments and its interactions with biological macromolecules. Furthermore, deep learning and other machine learning approaches can be utilized to develop predictive models for bioisosteric replacements, enabling the rational design of novel compounds with improved properties. arxiv.org These computational studies can guide synthetic efforts and prioritize compounds for biological evaluation.

Expansion of Scaffold Applications in Chemical Biology

The morpholine scaffold is a privileged structure in medicinal chemistry, and its difluoromethylated counterpart holds significant potential for applications in chemical biology. nih.govnih.govnih.gov The unique properties imparted by the difluoromethyl group could be harnessed to develop novel chemical probes and therapeutic agents.

Future research should explore the use of this compound as a scaffold for the development of probes to study biological processes. For instance, it could be incorporated into fluorescent probes for pH sensing or photoaffinity probes for target identification. nih.govchemrxiv.org Moreover, its potential as a bioisostere for other functional groups in known bioactive molecules should be systematically investigated to generate new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. enamine.net The morpholine moiety is often associated with improved metabolic stability, and the addition of the difluoromethyl group could further enhance this property. enamine.net

Methodological Advancements in Analytical Characterization

The development of robust and sensitive analytical methods is essential for the characterization and quantification of this compound and its derivatives. The presence of fluorine atoms presents both opportunities and challenges for analytical techniques.

Future research should focus on leveraging advanced nuclear magnetic resonance (NMR) techniques, particularly ¹⁹F NMR, for the unambiguous structure elucidation of complex molecules containing the this compound moiety. nih.govresearchgate.netstackexchange.come-bookshelf.de High-resolution mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS), should be optimized for the analysis of this compound, with a focus on understanding its fragmentation patterns. fluorine1.runih.govnist.govresearchgate.netresearchgate.net The development of sensitive and selective chromatographic methods, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), will be crucial for purity assessment and pharmacokinetic studies.

| Analytical Technique | Application | Future Direction |

| ¹⁹F NMR | Structural elucidation, purity analysis | Development of novel pulse sequences for complex mixtures |

| Mass Spectrometry | Molecular weight determination, fragmentation analysis | In-depth studies of ionization and fragmentation mechanisms |

| Chromatography | Separation, quantification | Development of enantioselective methods for chiral analysis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)morpholine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the difluoromethyl group to a morpholine precursor via fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is recommended. Purity validation requires HPLC (>98% purity), NMR (¹⁹F NMR for fluorine environment analysis), and mass spectrometry (to confirm molecular ion peaks) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Lipophilicity : Measured via logP using shake-flask or chromatographic methods.

- Solubility : Assessed in polar (water, DMSO) and non-polar solvents (hexane) via UV-Vis spectroscopy.

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

Computational tools (e.g., Density Functional Theory (DFT) ) predict electronic properties (HOMO-LUMO gaps) for reactivity insights .

Q. What analytical techniques are critical for detecting this compound in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity. Use deuterated internal standards (e.g., d₃-morpholine analogs) to correct matrix effects. For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with ¹⁹F NMR detects fluorinated metabolites .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s receptor-binding affinity in neurological targets (e.g., NK-1 receptors)?

- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger Suite) to compare binding modes of this compound with non-fluorinated analogs. Fluorine’s electronegativity enhances hydrogen-bonding with residues like Asp³.²⁵⁰ in NK-1 receptors. Validate via radioligand displacement assays (IC₅₀ values) and measure dissociation kinetics (SPR/Biacore) to assess residence time improvements .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or metabolic byproducts. Conduct:

- Ames tests with S9 metabolic activation to assess mutagenicity.

- Hepatocyte assays (e.g., HepG2) to quantify CYP450 inhibition.

- In vivo studies (rodent models) with rigorous dose-response analysis. Cross-reference batch-specific impurity data (GC-MS) to isolate toxic contributors .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

- Methodological Answer : Modify the morpholine ring’s substitution pattern (e.g., 3,5-dimethyl groups) to sterically hinder oxidative metabolism. Use deuterium isotope effects (C-D bonds at metabolically labile sites) to slow degradation. Validate via microsomal stability assays (human/rat liver microsomes) and in vivo PK/PD studies .

Q. How can computational modeling guide the design of this compound analogs with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer : Apply molecular dynamics simulations (GROMACS) to calculate BBB permeability coefficients (logBB). Optimize descriptors like polar surface area (<90 Ų) and hydrogen-bond donor count (≤2). Validate with PAMPA-BBB assays and in situ perfusion models in rodents .

Comparative Structural Analysis of Analogs

Key Data for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.